molecular formula C19H14N2O3S2 B2847321 N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681174-61-8

N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2847321
CAS RN: 681174-61-8
M. Wt: 382.45
InChI Key: NMNDFDLYZPAPJJ-UHFFFAOYSA-N
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Description

“N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C24H15N3OS3 . It has a molecular weight of 457.6 g/mol . The compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The compound’s structure includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 3 . The topological polar surface area is 137 Ų . The compound has a complexity of 666 .

Scientific Research Applications

  • Synthesis and Analgesic Agents :

    • Novel derivatives of benzodifuranyl and thiazolopyrimidines have been synthesized, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including variations of N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, show high inhibitory activity on COX-2 selectivity and effective analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
  • Heterocyclic Synthesis :

    • Research on benzo[b]thiophen-2-yl-hydrazonoesters has explored their reactivity to produce a range of heterocyclic compounds including pyrazole, isoxazole, pyrimidine, and triazine derivatives. This research contributes to the broader understanding of the chemical behavior and potential applications of related compounds (Mohareb et al., 2004).
  • Antimicrobial Activity :

    • A study on thiazolidine-2,4-dione derivatives, closely related to the given compound, revealed antimicrobial and antifungal activities against various bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Alhameed et al., 2019).
  • Antioxidant Activity :

    • Research on benzothiazole derivatives demonstrates their capacity as antioxidants. Specifically, certain benzothiazole-isothiourea derivatives were found to have scavenging activity against reactive chemical species, indicating their potential in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).
  • Crystal Structure Analysis :

    • Investigations into the crystal structure of related compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have provided insights into molecular interactions and stability. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Vasu et al., 2004).
  • Biological Activity in Medicinal Agents :

    • Heterocyclic compounds containing carboxamide or sulfonamide groups, like the one , have shown a broad spectrum of biological activity. Some derivatives have been used in medicinal agents, highlighting their therapeutic potential (Shlenev et al., 2016).
  • Antibacterial Agents :

    • A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the usefulness of similar compounds in developing new antibacterial drugs (Palkar et al., 2017).
  • Nanoadsorbent Applications :

    • The compound N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide was used to create a magnetic nanoadsorbent for removing heavy metals like Cd2+ and Zn2+ from industrial wastes. This demonstrates the potential application of similar compounds in environmental remediation and waste treatment (Zargoosh et al., 2015).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known diverse biological activities of thiazole derivatives . Further studies could also aim to elucidate the specific synthesis process, chemical reactions, and mechanism of action of this compound.

properties

IUPAC Name

N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S2/c22-18(14-9-23-12-6-2-3-7-13(12)24-14)21-19-20-17-11-5-1-4-8-15(11)25-10-16(17)26-19/h1-8,14H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNDFDLYZPAPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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